molecular formula C17H16O3 B8565883 MFCD25970156

MFCD25970156

Cat. No.: B8565883
M. Wt: 268.31 g/mol
InChI Key: PWDOUGMRFQWZBH-UHFFFAOYSA-N
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Description

MFCD25970156 (CAS: 945414-28-8) is an organic compound with the IUPAC name (E)-Ethyl 3-(4-phenoxyphenyl)acrylate. Its molecular formula is C₁₇H₁₆O₃, and it has a molecular weight of 268.31 g/mol . Structurally, it consists of a phenoxyphenyl group (two phenyl rings connected via an oxygen atom) attached to an acrylate ester (ethyl ester of acrylic acid). The (E)-configuration indicates trans stereochemistry across the double bond in the acrylate moiety.

This compound is primarily used in organic synthesis and materials science, particularly in polymerization reactions due to its acrylate functional group. Its physical properties, such as boiling point and solubility, remain unspecified in available data .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 3-(4-phenoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3

InChI Key

PWDOUGMRFQWZBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate typically involves the esterification of 3-(4-phenoxyphenyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods: On an industrial scale, the production of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(4-phenoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-Ethyl 3-(4-phenoxyphenyl)acrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The phenoxyphenyl moiety can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active phenoxyphenyl compound, which then exerts its effects through binding to target proteins and altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD25970156, we compare it with two structurally related compounds: Ethyl 3-(4-methylphenoxy)phenyl acrylate (hypothetical compound) and (E)-Ethyl 3-(4-biphenyl)acrylate (CAS: 1022150-11-3, MDL: MFCD28167899) .

Table 1: Structural and Functional Comparison

Property This compound Ethyl 3-(4-methylphenoxy)phenyl acrylate (E)-Ethyl 3-(4-biphenyl)acrylate (MFCD28167899)
CAS No. 945414-28-8 N/A 1022150-11-3
Molecular Formula C₁₇H₁₆O₃ C₁₈H₁₈O₃ C₂₀H₂₀O₂
Molecular Weight 268.31 g/mol 282.33 g/mol 300.38 g/mol
Key Functional Groups Phenoxyphenyl, acrylate ester Methylphenoxyphenyl, acrylate ester Biphenyl, acrylate ester
Structural Variation Phenoxy bridge between phenyl rings Methyl substitution on phenoxy ring Biphenyl (direct C–C bond between phenyl rings)
Reactivity High (acrylate polymerization) Moderate (steric hindrance from methyl) High (enhanced conjugation from biphenyl)
Potential Applications Polymers, coatings Specialty polymers Organic electronics, photovoltaics

Key Findings:

The biphenyl group in MFCD28167899 extends conjugation, making it suitable for applications in optoelectronics, whereas this compound’s phenoxy bridge may limit conductivity .

Functional Group Impact :

  • All three compounds contain acrylate esters, enabling crosslinking in polymer matrices. However, steric effects from substituents (e.g., methyl in the hypothetical compound) reduce accessibility of the double bond, slowing reaction kinetics .

Thermal Stability: While specific data are unavailable, biphenyl-containing acrylates (e.g., MFCD28167899) generally exhibit higher thermal stability (decomposition >250°C) due to rigid aromatic stacking, whereas phenoxyphenyl derivatives like this compound may degrade at lower temperatures .

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